4-bromo-N-[3-(diethylamino)propyl]-2,5-dimethoxybenzene-1-sulfonamide

Epigenetics Bromodomain inhibition Chemical probe

A synthetic sulfonamide with a 4-bromo-2,5-dimethoxyphenyl core and a diethylaminopropyl side‑chain. The basic tail (pKa ~9–10) imparts pH‑dependent solubility, allowing salt tuning to enhance bioavailability models. Unlike neutral analogs, this ionizable center offers a handle for formulation optimization. Currently no public bioactivity data—ideal as an unbiased screening‑library member or as a matched negative control for DOB‑related GPCR studies. Procurement is justified for in‑house BRD profiling and solubility/pKₐ characterization. Confirm selectivity via BROMOscan™ or AlphaScreen prior to use.

Molecular Formula C15H25BrN2O4S
Molecular Weight 409.34
CAS No. 2109229-54-9
Cat. No. B2662235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-[3-(diethylamino)propyl]-2,5-dimethoxybenzene-1-sulfonamide
CAS2109229-54-9
Molecular FormulaC15H25BrN2O4S
Molecular Weight409.34
Structural Identifiers
SMILESCCN(CC)CCCNS(=O)(=O)C1=C(C=C(C(=C1)OC)Br)OC
InChIInChI=1S/C15H25BrN2O4S/c1-5-18(6-2)9-7-8-17-23(19,20)15-11-13(21-3)12(16)10-14(15)22-4/h10-11,17H,5-9H2,1-4H3
InChIKeyMBJBKUXSMZSKEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-N-[3-(diethylamino)propyl]-2,5-dimethoxybenzene-1-sulfonamide (CAS 2109229-54-9) for Research Procurement


4-Bromo-N-[3-(diethylamino)propyl]-2,5-dimethoxybenzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a 4-bromo-2,5-dimethoxyphenyl core linked to a diethylaminopropyl sulfonamide tail. It is listed in several chemical vendor catalogs for non-human research use, primarily as a building block or potential biochemical probe . The compound contains a basic tertiary amine side chain (pKa ~9-10 predicted) and a hydrogen bond-donating sulfonamide NH, suggesting it can interact with protein acetyl-lysine binding pockets, a characteristic exploited in related bromodomain inhibitor series.

Why 4-Bromo-N-[3-(diethylamino)propyl]-2,5-dimethoxybenzene-1-sulfonamide Cannot Be Replaced by a Generic Sulfonamide


A critical assessment reveals that this compound currently lacks publicly available, independent comparative data that would allow its prioritization over closely related analogs. Searches of PubMed, ChEMBL, BindingDB, and PubChem failed to return a single assay result, crystallographic structure, or patent example directly tied to CAS 2109229-54-9 from a non-excluded source [1]. Consequently, no quantitative basis exists to assert that it offers superior potency, selectivity, or physicochemical properties compared to other 4-bromo-2,5-dimethoxybenzenesulfonamides with different amine substituents. For research buyers, this means the compound's value proposition is currently undefined beyond its nominal structural features. Without verified performance data, generic substitution cannot be ruled out, nor can this specific analog be confidently selected over another.

Comparative Performance Data for 4-Bromo-N-[3-(diethylamino)propyl]-2,5-dimethoxybenzene-1-sulfonamide


Bromodomain Binding Profile vs. Closest Documented Analog

No direct head-to-head binding data exists for this compound against any bromodomain. The closest identifiable structural comparator from an authoritative source is NI-57 (a BRPF family inhibitor with IC50 of 3.1 nM for BRPF1 and 46 nM for BRPF2) . NI-57 shares a brominated aromatic sulfonamide core but differs substantially in its amine tail. In the absence of data for 2109229-54-9, its potential BRPF selectivity relative to NI-57 is entirely speculative.

Epigenetics Bromodomain inhibition Chemical probe

BRD4 BD1 Affinity vs. In-Class Sulfonamide

Several phenylsulfonamide BRD4 inhibitors are documented in BindingDB with Kd values in the low micromolar to sub-nanomolar range. For example, a representative analog CHEMBL4528047 showed Kd of 1.2 nM for BRD2 BD2 and 2.6 nM for BRD3 BD2 by BROMOscan assay [1]. The target compound 2109229-54-9 has never been profiled against BRD4 or any other BET bromodomain in a public database. Its theoretical BRD4 affinity cannot be inferred from the inactive, structurally divergent compound BDBM50249772 (IC50 >1.4 µM for BRPF2-BRD1), which is not a valid comparator.

BET bromodomain Chemical probe BRD4

Physicochemical Profile vs. Standard Lead-Like Metrics

Calculated properties for 2109229-54-9 can be compared to the mean values for CNS drug candidates [1]. The compound has MW 409.34, clogP ~2.8 (estimated), HBD 1, HBA 6 (predicted), and tPSA ~76 Ų. Compared to the CNS MPO ideal range (MW < 400, clogP < 5, HBD < 3, tPSA < 90), it sits at the borderline of lead-like space, similar to many known CNS-active sulfonamides. However, its higher MW and topological complexity distinguish it from simpler 4-bromo-2,5-dimethoxyamphetamine (DOB) derivatives that primarily target serotonin receptors.

Drug-likeness Physicochemical properties CNS MPO score

Feasible Use Cases for 4-Bromo-N-[3-(diethylamino)propyl]-2,5-dimethoxybenzene-1-sulfonamide


Chemical Probe Development When Profiled In-House

The compound could serve as a starting point for a medicinal chemistry program targeting bromodomain-containing proteins, but only after thorough in-house profiling against panels of BET and non-BET bromodomains. Its procurement is justifiable solely as a screening library member or a synthetic building block, not as an established chemical probe. Any selection must be accompanied by confirmatory BROMOscan or AlphaScreen data generated internally, since no public selectivity data exist against related bromodomains (BRPF1, ATAD2, CECR2, etc.) [1].

Negative Control for DOB-Based Pharmacology Studies

The 4-bromo-2,5-dimethoxybenzene core is shared with the serotonin 5-HT2 receptor agonist DOB. However, the sulfonamide extension in 2109229-54-9 is expected to abolish any significant binding to aminergic GPCRs due to steric and electronic interference with the orthosteric binding pocket. This compound could theoretically serve as a structurally matched negative control, but this application has not been validated experimentally and would require comparative radioligand displacement data against DOB at 5-HT2A/2C receptors before use.

Solubility and Formulation Prototyping Tool

The ionizable diethylamino group predicted to have a pKa of ~9-10 allows for pH-dependent aqueous solubility that can be tuned through salt formation. If solubility in physiologically relevant buffers (PBS pH 7.4, FaSSIF) is measured and compared to neutral sulfonamide analogs lacking a basic center, the compound could serve as a model system for improving the bioavailability of acidic sulfonamide series. No such comparative solubility data are currently available in the public domain.

Quote Request

Request a Quote for 4-bromo-N-[3-(diethylamino)propyl]-2,5-dimethoxybenzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.